molecular formula C28H33NaO8 B1260074 Ablukast sodium CAS No. 96565-55-8

Ablukast sodium

Cat. No.: B1260074
CAS No.: 96565-55-8
M. Wt: 520.5 g/mol
InChI Key: IQXFQHXFCSOQGI-UHFFFAOYSA-M
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Description

Ablukast Sodium is an experimental drug known for its role as a leukotriene receptor antagonist. The compound’s chemical formula is C28H33O8.Na, and it has a molecular weight of 520.5466 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ablukast Sodium involves multiple steps, starting with the preparation of the core benzopyran structure. The key steps include:

    Formation of the benzopyran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of functional groups such as acetyl and hydroxy groups through reactions like Friedel-Crafts acylation and hydroxylation.

    Etherification: The attachment of the pentyl ether chain to the benzopyran core using Williamson ether synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ablukast Sodium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

Ablukast Sodium exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CYSLTR1). This receptor is involved in the inflammatory response, and its inhibition by this compound reduces inflammation and bronchoconstriction . The compound binds to the receptor, preventing leukotrienes from exerting their effects, thereby mitigating symptoms of asthma and other inflammatory conditions.

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

96565-55-8

Molecular Formula

C28H33NaO8

Molecular Weight

520.5 g/mol

IUPAC Name

sodium;6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C28H34O8.Na/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33;/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33);/q;+1/p-1

InChI Key

IQXFQHXFCSOQGI-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+]

Origin of Product

United States

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